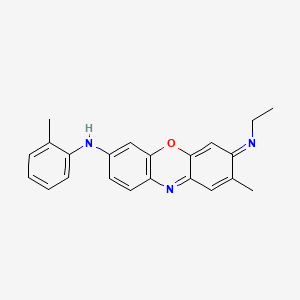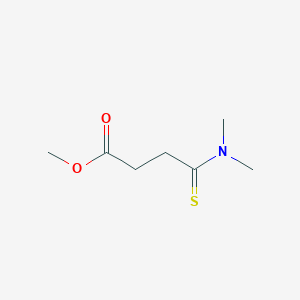
N-(2-Cyanopropan-2-yl)-N-hydroxy-N'-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Cyanopropan-2-yl)-N-hydroxy-N’-phenylurea is a compound of significant interest in the field of organic chemistry due to its unique structure and potential applications. This compound features a cyano group, a hydroxy group, and a phenylurea moiety, making it a versatile intermediate in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Cyanopropan-2-yl)-N-hydroxy-N’-phenylurea typically involves the reaction of 2-cyanopropan-2-ylamine with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods: On an industrial scale, the production of N-(2-Cyanopropan-2-yl)-N-hydroxy-N’-phenylurea can be optimized by using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-Cyanopropan-2-yl)-N-hydroxy-N’-phenylurea undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The cyano group can be reduced to an amine group under suitable conditions.
Substitution: The phenylurea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Applications De Recherche Scientifique
N-(2-Cyanopropan-2-yl)-N-hydroxy-N’-phenylurea has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mécanisme D'action
The mechanism of action of N-(2-Cyanopropan-2-yl)-N-hydroxy-N’-phenylurea involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, while the hydroxy and phenylurea moieties can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- N-(2-Cyanopropan-2-yl)-N-hydroxy-N’-methylurea
- N-(2-Cyanopropan-2-yl)-N-hydroxy-N’-ethylurea
- N-(2-Cyanopropan-2-yl)-N-hydroxy-N’-phenylthiourea
Comparison: N-(2-Cyanopropan-2-yl)-N-hydroxy-N’-phenylurea is unique due to the presence of the phenyl group, which enhances its stability and reactivity compared to its methyl and ethyl analogs. The phenyl group also provides additional sites for interaction with biological targets, making it a more versatile compound in medicinal chemistry.
Propriétés
Numéro CAS |
66285-92-5 |
|---|---|
Formule moléculaire |
C11H13N3O2 |
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
1-(2-cyanopropan-2-yl)-1-hydroxy-3-phenylurea |
InChI |
InChI=1S/C11H13N3O2/c1-11(2,8-12)14(16)10(15)13-9-6-4-3-5-7-9/h3-7,16H,1-2H3,(H,13,15) |
Clé InChI |
NZVKNPMVYFEFTA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C#N)N(C(=O)NC1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


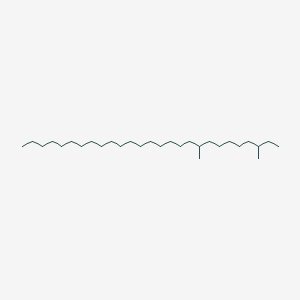
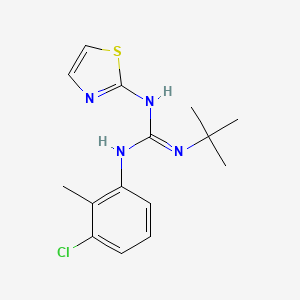

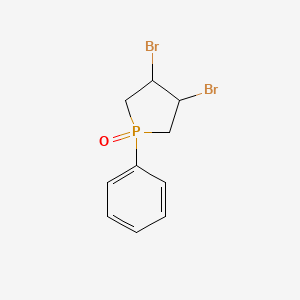
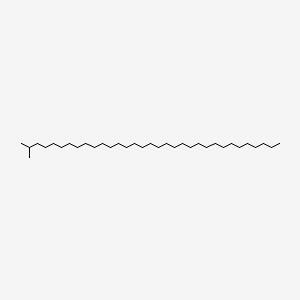


![2-Propenoic acid, 2-methyl-, telomer with 2-[(1,1-dimethylethyl)amino]ethyl 2-methyl-2-propenoate, 1-dodecanethiol, methyl 2-methyl-2-propenoate and rel-(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl 2-methyl-2-propenoate](/img/structure/B14464872.png)
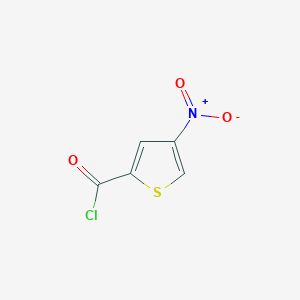
![Benzenesulfonic acid, 3-[(4-aminophenyl)azo]-4-chloro-](/img/structure/B14464885.png)
